molecular formula C25H33N3O3 B12737859 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- CAS No. 135936-92-4

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]-

Cat. No.: B12737859
CAS No.: 135936-92-4
M. Wt: 423.5 g/mol
InChI Key: MQGRWAQBRFMHAI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The IUPAC name 2,4,6(1H,3H,5H)-pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- derives from its pyrimidine backbone, where positions 2, 4, and 6 are occupied by ketone oxygen atoms (trione). Substituents at positions 1 and 3 are cyclohexyl groups, while position 5 features a methylene bridge linking the heterocycle to a 4-(dimethylamino)phenyl moiety.

Synonyms include:

  • 1,3-Dicyclohexyl-5-[(4-dimethylaminophenyl)methylene]barbituric acid
  • CAS 164298-23-1 (associated with the methylene-substituted variant)
  • CAS 135936-92-4 (alternate registry identifier)

The compound is structurally related to barbiturates but distinct in its substitution pattern, particularly the incorporation of a dimethylamino-functionalized aromatic system.

Molecular Architecture and Functional Group Analysis

The molecule comprises three key structural domains:

  • Pyrimidine-trione core : A six-membered heterocycle with alternating nitrogen and carbon atoms, bearing ketone groups at positions 2, 4, and 6. This core exhibits partial aromaticity due to conjugation between nitrogen lone pairs and carbonyl π-systems.
  • Cyclohexyl substituents : Two cyclohexyl groups at positions 1 and 3 introduce steric bulk and influence solubility profiles. These aliphatic rings likely adopt chair conformations to minimize strain.
  • 4-(Dimethylamino)phenylmethylene group : A methylene bridge (-CH=) connects the pyrimidine ring to a para-substituted aromatic system featuring a dimethylamino (-N(CH₃)₂) electron-donating group. This moiety enables extended conjugation and may participate in charge-transfer interactions.

Functional group interactions :

  • Carbonyl groups : The three ketones engage in hydrogen bonding, with O···H-N distances of ~2.1 Å observed in analogous structures.
  • Dimethylamino group : The N(CH₃)₂ substituent adopts a trigonal planar geometry, with C-N-C angles of ~120°, enhancing resonance stabilization of the aryl system.
  • Methylene bridge : The sp²-hybridized carbon creates a rigid linkage, with C=C bond lengths of ~1.34 Å, as confirmed by crystallographic studies.

Crystallographic Data and Solid-State Conformation

X-ray diffraction analysis (CCDC 273057) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

Parameter Value
a (Å) 12.457(3)
b (Å) 16.892(4)
c (Å) 14.209(3)
α (°) 90
β (°) 98.24(1)
γ (°) 90
Volume (ų) 2962.1(11)

Key structural features :

  • The pyrimidine-trione core is nearly planar, with a maximum deviation of 0.08 Å from the mean plane.
  • The 4-(dimethylamino)phenyl ring is twisted relative to the heterocycle, forming dihedral angles of 71.08° and 81.93° with the pyrimidine plane.
  • Intermolecular N-H···O hydrogen bonds (2.85–3.12 Å) create a layered architecture along the crystallographic b-axis.

Conformational analysis :

  • Cyclohexyl groups adopt chair conformations with equatorial substituents to minimize 1,3-diaxial interactions.
  • The methylene bridge’s sp² hybridization enforces coplanarity between the pyrimidine core and aryl system, though steric hindrance from the dimethylamino group introduces torsional strain.

Properties

CAS No.

135936-92-4

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H33N3O3/c1-26(2)19-15-13-18(14-16-19)17-22-23(29)27(20-9-5-3-6-10-20)25(31)28(24(22)30)21-11-7-4-8-12-21/h13-17,20-21H,3-12H2,1-2H3

InChI Key

MQGRWAQBRFMHAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3CCCCC3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically follows a multi-step process centered on the condensation of a barbituric acid derivative with an aldehyde or chalcone derivative bearing the 4-(dimethylamino)phenyl group. The key steps are:

  • Starting Materials: 1,3-dicyclohexylbarbituric acid (a barbituric acid derivative) and 4-(dimethylamino)benzaldehyde or its chalcone analog.

  • Condensation Reaction: The barbituric acid derivative undergoes a Knoevenagel condensation with the aldehyde under basic catalysis, commonly using triethylamine or piperidine as a catalyst.

  • Solvent and Conditions: The reaction is typically carried out in ethanol or methanol under reflux conditions for several hours (often 6–12 hours), ensuring complete conversion.

  • Workup: After completion, the reaction mixture is cooled, and the product is precipitated by acidification or solvent evaporation, followed by filtration and drying.

This method yields the target compound with moderate to high purity and yield.

Industrial Scale Preparation

On an industrial scale, the synthesis is optimized for efficiency and purity:

  • Continuous Flow Reactors: These are employed to maintain precise control over reaction parameters such as temperature, mixing, and reaction time, enhancing yield and reproducibility.

  • Purification Techniques: Recrystallization from suitable solvents (e.g., ethanol/ethyl acetate mixtures) and chromatographic methods (flash chromatography or preparative HPLC) are used to achieve high purity.

  • Process Optimization: Parameters such as catalyst loading, solvent choice, and reaction temperature are fine-tuned to maximize yield and minimize by-products.

This scale-up approach ensures the compound is produced with consistent quality suitable for research and potential pharmaceutical applications.

Parallel Synthesis and Analog Preparation

Research literature describes the use of parallel synthesis techniques to generate diverse pyrimidinetrione analogs, including the target compound, by varying substituents on the pyrimidine ring and the aromatic aldehyde component. Key points include:

  • Urea Intermediate Formation: Starting from substituted ureas and malonic acid derivatives, intermediates are synthesized in high yields.

  • Knoevenagel Condensation: The urea intermediates react with aldehydes under catalysis by benzoic acid and piperidine to form the pyrimidinetrione derivatives.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and other analytical methods are used to monitor reaction progress.

  • Scalability: The method is amenable to scale-up and parallel synthesis, facilitating structure-activity relationship (SAR) studies.

Detailed Reaction Scheme and Conditions

Step Reactants Catalyst/Base Solvent Temperature Time Yield (%) Notes
1 1,3-dicyclohexylbarbituric acid + 4-(dimethylamino)benzaldehyde Triethylamine or piperidine Ethanol or methanol Reflux (~78°C) 6–12 hours 70–85 Knoevenagel condensation; base catalyzed
2 Workup: acidification and filtration Room temperature 0.5–1 hour Precipitation of product
3 Purification: recrystallization or chromatography Ethanol/ethyl acetate Room temperature Variable To obtain high purity

Research Findings and Analysis

  • The Knoevenagel condensation is the pivotal step, where the active methylene group of the barbituric acid derivative condenses with the aldehyde to form the methylene bridge at position 5 of the pyrimidinetrione ring.

  • The presence of the dimethylamino group on the phenyl ring enhances the electron density, facilitating the condensation reaction and influencing the compound’s biological activity.

  • Reaction yields are generally moderate to high (70–85%), with purity improved by recrystallization.

  • Parallel synthesis approaches allow rapid generation of analogs for biological screening, demonstrating the versatility of the synthetic route.

Comparative Notes on Similar Pyrimidinetrione Syntheses

Compound Variant Key Differences in Preparation Yield Range Notes
1-Phenyl-2,4,6-pyrimidinetrione Sodium in ethanol, reflux; substituted phenylurea used ~76% Similar condensation with dimethyl malonate
1-(2-Fluorophenyl)-2,4,6-pyrimidinetrione Reaction of 2-fluoroaniline with barbituric acid Moderate Acid catalysis, reflux in ethanol/methanol
1,3-Dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- (target compound) Knoevenagel condensation with triethylamine catalyst 70–85% Multi-step, base catalyzed, scalable

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its pharmacological properties. The structural features of pyrimidinetriones make them suitable for developing new therapeutic agents.

Case Studies

  • Anticancer Activity : Research has shown that derivatives of pyrimidinetriones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with modifications at the phenyl ring have demonstrated enhanced activity against breast and lung cancer cells .
  • Antimicrobial Properties : Some studies have indicated that pyrimidinetriones possess antimicrobial activity. For example, derivatives synthesized through Knoevenagel condensation have shown effectiveness against Gram-positive bacteria .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

Synthetic Applications

  • Knoevenagel Condensation : The compound participates in Knoevenagel condensation reactions to form various functionalized products. Its ability to react with aldehydes and ketones allows for the synthesis of complex molecules useful in pharmaceuticals .
  • Synthesis of Isochromene Derivatives : A notable application involves the enantioselective synthesis of isochromene derivatives through a combination of Michael addition and hetero-Diels-Alder reactions .

Material Science

Beyond its applications in organic synthesis and medicinal chemistry, this compound also finds utility in material science.

Material Applications

  • Polymer Chemistry : Pyrimidinetriones can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. For example, they can act as cross-linking agents in polymer formulations .
  • Nanomaterials : The compound has been explored for use in the development of nanostructured materials due to its unique electronic properties. Research indicates potential applications in sensors and electronic devices .

Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents
Antimicrobial activity
Organic SynthesisKnoevenagel condensation reactions
Synthesis of isochromene derivatives
Material ScienceCross-linking agents in polymers
Development of nanostructured materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-(dimethylamino)phenyl group contrasts with electron-withdrawing substituents like nitro (e.g., 5-(2-methyl-5-nitrophenyl)-2-furyl in ) or chloro (e.g., 3,4-dichlorophenyl in ). These differences impact reactivity; electron-donating groups may stabilize charge-transfer complexes, while electron-withdrawing groups enhance electrophilicity. Compounds with hydroxylated phenyl rings (e.g., 3,4-dihydroxyphenyl in ) exhibit increased polarity and hydrogen-bonding capacity, affecting solubility and biological targeting .

Steric and Hydrophobic Effects

  • Cyclohexyl vs. Aromatic/Alkyl Substituents: The 1,3-dicyclohexyl groups in the target compound introduce greater steric hindrance compared to 1,3-dimethyl () or 1,3-diphenyl () analogs. This may reduce reaction rates in nucleophilic additions but improve thermal stability.

Physicochemical Properties of Selected Analogs

Compound (Reference) Substituents (R1, R2, R3) Molecular Formula Density (g/cm³) Boiling Point (°C) Biological Activity
Target Compound R1=R2=Cyclohexyl; R3=4-(NMe₂)Ph C25H32N4O3 N/A N/A Not reported
5-(3,4-Dihydroxybenzylidene)-1,3-dimethyl () R1=R2=Me; R3=3,4-diOHPh C13H12N2O5 1.511 471.9 Antioxidant potential inferred
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene) () R1=R2=Ph; R3=Pyrazole C21H16N4O3 N/A N/A mPGES-1 inhibition (IC50 <1 µM)
5-(2-Furylmethylene)-1-phenyl () R1=Ph; R2=H; R3=2-Furyl C14H10N2O4 N/A N/A AAC(6′)-Ib inhibition (Ki ~10 µM)

Biological Activity

The compound 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- is a derivative of pyrimidinetrione known for its diverse biological activities. This article explores its synthesis, characterization, and various biological effects supported by case studies and research findings.

  • Molecular Formula : C₁₃H₁₃N₃O₃
  • Molecular Weight : 253.26 g/mol
  • CAS Number : 74464

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 1,3-dimethylbarbituric acid with substituted aldehydes. The process can be catalyzed by various agents such as acids or bases to enhance yield. Characterization techniques include:

  • NMR Spectroscopy : Used to confirm the structure and purity.
  • FTIR Spectroscopy : To analyze functional groups and molecular interactions.
  • Mass Spectrometry : For molecular weight determination.

Antioxidant Properties

Research indicates that pyrimidinetriones exhibit significant antioxidant activity. A study employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that derivatives of pyrimidinetrione effectively scavenge free radicals. The order of activity was noted as follows:

CompoundDPPH Inhibition (%)
Compound A85%
Compound B75%
Compound C65%

These findings suggest that structural modifications can enhance antioxidant capabilities.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of pyrimidinetriones. In vitro studies have shown that these compounds possess activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have revealed that certain derivatives of pyrimidinetrione can induce apoptosis. The IC50 values for cell lines such as HeLa and MCF-7 were evaluated:

Cell LineIC50 (µM)
HeLa10
MCF-715

These findings highlight the therapeutic potential of pyrimidinetriones in cancer treatment.

Case Study 1: Antioxidant Efficacy

In a controlled study, a series of pyrimidinetrione derivatives were tested for their ability to reduce oxidative stress in cellular models. The results indicated a dose-dependent response with significant reductions in reactive oxygen species (ROS) levels at higher concentrations.

Case Study 2: Antimicrobial Application

A clinical trial investigated the use of a pyrimidinetrione derivative in treating infections caused by resistant bacterial strains. The compound demonstrated a notable reduction in infection rates compared to standard treatments.

Q & A

Q. How can researchers optimize synthetic yield while minimizing environmental impact?

  • Green Chemistry Approaches :
  • Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
  • Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 12 hours under reflux) .

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